iso-PPADS tetrasodium salt
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Overview
Description
Mechanism of Action
Target of Action
Iso-PPADS Tetrasodium Salt is a non-selective antagonist of purinergic P2X receptors . These receptors are a family of ligand-gated ion channels that are activated by extracellular ATP and are involved in various physiological processes . This compound potently inhibits P2X1 and P2X3 receptors .
Mode of Action
This compound interacts with its targets, the P2X receptors, by binding to them and inhibiting their function . This inhibition prevents the receptors from responding to ATP, thereby blocking the downstream effects of ATP binding .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purinergic signaling pathway . This pathway involves the transmission of signals in the body through the release of ATP and its interaction with P2X receptors . By inhibiting P2X receptors, this compound disrupts this pathway, affecting various physiological processes that rely on purinergic signaling .
Pharmacokinetics
It is known that the compound is soluble in water , which could influence its absorption and distribution in the body.
Result of Action
The molecular effect of this compound is the inhibition of P2X receptors, preventing them from responding to ATP . This can have various cellular effects, depending on the specific physiological process that the P2X receptor is involved in . For example, P2X receptors play a role in neurotransmission, inflammation, and sensory transduction , so the inhibition of these receptors by this compound could affect these processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment could potentially affect the solubility and stability of the compound . Additionally, the presence of other molecules that can bind to P2X receptors could influence the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Iso-PPADS Tetrasodium Salt plays a significant role in biochemical reactions. It interacts with P2X purinoceptors, a type of protein that mediates various physiological functions of ATP . This compound inhibits the depolarization induced by α,β-meATP but does not change the depolarization induced by UTP .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with P2X purinoceptors, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with P2X purinoceptors. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iso-PPADS tetrasodium salt involves the reaction of pyridoxal phosphate with azobenzene-2,5-disulfonic acid under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product. The final compound is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Iso-PPADS tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced using suitable reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Iso-PPADS tetrasodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving purinergic receptors.
Biology: The compound is employed in studies related to cell signaling, neurotransmission, and muscle contraction.
Medicine: this compound is used in pharmacological research to investigate the role of purinergic receptors in various diseases and conditions.
Industry: The compound is utilized in the development of new drugs and therapeutic agents targeting purinergic receptors
Comparison with Similar Compounds
Iso-PPADS tetrasodium salt is similar to other P2X-purinoceptor antagonists, such as pyridoxalphosphate-6-azophenyl-2’,4’-disulfonic acid tetrasodium salt (PPADS). this compound has unique properties that make it distinct:
Higher Affinity: this compound has a higher affinity for P2X-purinoceptors compared to some other antagonists.
Specificity: The compound exhibits greater specificity in targeting certain subtypes of P2X-purinoceptors.
Stability: This compound is more stable under various conditions, making it suitable for a wider range of applications
List of Similar Compounds
- Pyridoxalphosphate-6-azophenyl-2’,4’-disulfonic acid tetrasodium salt (PPADS)
- Suramin
- Reactive Blue 2
Properties
IUPAC Name |
tetrasodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-4-8(31(23,24)25)2-3-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCXIPVOUDBGDK-UHFFFAOYSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N3Na4O12PS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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